3-(Dibenzylamino)cyclohexanone
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Overview
Description
3-(Dibenzylamino)cyclohexanone: is an organic compound with the molecular formula C20H23NO It is characterized by a cyclohexanone ring substituted with a dibenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibenzylamino)cyclohexanone typically involves the reaction of cyclohexanone with dibenzylamine. One common method is the condensation reaction, where cyclohexanone is reacted with dibenzylamine in the presence of a suitable catalyst under controlled conditions. The reaction can be carried out in a solvent such as ethanol or methanol, and the mixture is typically heated to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Dibenzylamino)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.
Major Products:
Oxidation: Products may include cyclohexanone derivatives or carboxylic acids.
Reduction: The major product is typically the corresponding alcohol.
Substitution: Substituted cyclohexanone derivatives are formed.
Scientific Research Applications
Chemistry: 3-(Dibenzylamino)cyclohexanone is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules and serves as a building block for various chemical reactions.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be investigated for its activity as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Dibenzylamino)cyclohexanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The dibenzylamino group can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
- Dibenzylamino-1-methylcyclohexanol
- Dibenzylamino-1-trifluoromethylcyclohexanol
- Cyclohexanone derivatives
Uniqueness: 3-(Dibenzylamino)cyclohexanone is unique due to the presence of the dibenzylamino group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-(dibenzylamino)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20-13-7-12-19(14-20)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVXAQBTCYQPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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